3-Bromo-3-phenylpropanoic acid
Overview
Description
3-Bromo-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereospecific Conversion : It is utilized for the stereospecific conversion of 1,3-diols into 2,4-disubstituted oxetanes (Aftab et al., 2000).
Synthesis of Inhibitors : It serves in the synthesis of irreversible inhibitors of human leukocyte elastase, which are important in medical research (Doucet et al., 1997).
Synthesis of Derivatives : It is used in synthesizing quinoxaline, 1,4-thiazine, and thiomorpholine derivatives containing an arylmethyl substituent (Pokhodylo et al., 2021).
Chiral Inversion and Synthesis : The compound is involved in the chiral inversion of (S)-2-bromo-3-phenylpropanoic acid for the preparation of optically pure (S)-2-acetylthio-3-phenylpropanoic acid (Chen et al., 2004).
Stereoselective Bromination : It plays a role in the stereoselective radical bromination of α-chloro hydrocinnamic acid derivatives (Wong et al., 2000).
Intermediate in Biosynthesis : 3-Hydroxy-3-phenylpropanoic acid, a related compound, is an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid (Jarvis et al., 2000).
Inhibitor for Metallo-β-Lactamase Enzymes : Another derivative, 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, is studied as an inhibitor for metallo-β-lactamase enzymes, which can develop resistance to beta-lactam antibiotics (Maleki et al., 2019).
Antidepressant Drug Precursor : Chiral (S)-3-hydroxy-3-phenylpropanoic acid is a potential progenitor for the synthesis of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs (Zhao et al., 2014).
Amidase Inhibitor : It has potential as an amidase inhibitor due to its structural, chemical, electronic, thermodynamic, and biological activities (Rahuman et al., 2020).
Cross-Coupling of C–H Bonds : This compound is crucial in the development of meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives (Wan et al., 2013).
Synthesis of Amino Acid Derivatives : It is used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are important in pharmaceutical chemistry (Arvanitis et al., 1998).
Activity Against MDR-TB and Other Microbes : 3-Bromo-3-phenylpropanoic acid shows activity against multi-drug-resistant tuberculosis (MDR-TB) and other microbes (Krátký et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-phenylpropionic acid, has been found to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .
Mode of Action
It’s structurally similar compound, 3-phenylpropionic acid, is known to interact with its targets, leading to various biochemical changes .
Biochemical Pathways
It’s structurally similar compound, 3-phenylpropionic acid, has been found to promote myotube hypertrophy via the foxo3/nad+ signaling pathway .
Pharmacokinetics
It’s structurally similar compound, 3-phenylpropionic acid, is known to be insoluble in water , which could impact its bioavailability.
Result of Action
It’s structurally similar compound, 3-phenylpropionic acid, has been found to promote myotube hypertrophy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3-phenylpropanoic acid. For instance, it is recommended to store the compound away from oxidizing agents and in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
It is known that it can be synthesized from cinnamic acid by bromine addition . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
A related compound, 3-phenylpropionic acid (3-PPA), has been shown to promote myotube hypertrophy in skeletal muscle cells
Molecular Mechanism
It is known that the compound can be prepared from cinnamic acid by bromine addition , but the exact molecular interactions involved in this process are not clear.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
It is known that phenylpropanoids, a class of compounds to which 3-Bromo-3-phenylpropanoic acid belongs, are involved in a wide variety of metabolic pathways in plants .
Transport and Distribution
It is known that the compound is insoluble in water , which may affect its distribution.
Properties
IUPAC Name |
3-bromo-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRMHJWFYKSDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034190 | |
Record name | beta-Bromobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15463-91-9 | |
Record name | beta-Bromobenzenepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Bromohydrocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Bromobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BROMOBENZENEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7A2B6228P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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